BenchChemオンラインストアへようこそ!

7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Physicochemical Characterization Purification Formulation Development

Procure the 8-propoxy purine-2,6-dione (CAS 476480-34-9) as a structurally matched negative control for GPR18 agonist PSB-KK1445. Distinct 4-fluorobenzyl N7 and C8-propoxy substituents define a unique chemical space; halo-substitution alters boiling point, density and PK. Purchase the complete F/Cl/unsubstituted series to quantify halogen effects on solid-state properties, chromatographic retention and solubility. Fragment-like MW (346.36), zero H-bond donors. Ideal for FBDD library enrichment, SAR mapping, and early pre-formulation screening.

Molecular Formula C17H19FN4O3
Molecular Weight 346.362
CAS No. 476480-34-9
Cat. No. B2440822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione
CAS476480-34-9
Molecular FormulaC17H19FN4O3
Molecular Weight346.362
Structural Identifiers
SMILESCCCOC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C17H19FN4O3/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3
InChIKeyYANIKOZKHOVMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 7-(4-Fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-34-9) – Core Physicochemical and Sourcing Identity


7-(4-Fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione (CAS 476480-34-9) is a fully synthetic, small-molecule purine-2,6-dione derivative with the molecular formula C₁₇H₁₉FN₄O₃ and a molecular weight of 346.36 g/mol . It is listed in the Sigma-Aldrich AldrichCPR collection (Catalog No. L214523) as a rare chemical intended for early discovery research, supplied without vendor-collected analytical data and on an 'as-is' basis . The purine scaffold, along with the 4-fluorobenzyl N7 and 8-propoxy substituents, defines a specific chemical space within the broader class of substituted xanthine analogues, a group frequently explored for CNS, anti-inflammatory, and GPCR-targeted applications.

Why Generic Purine-2,6-dione Substitution Fails: Structural Determinants for 7-(4-Fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione Procurement


Xanthine and purine-2,6-dione derivatives are not functionally interchangeable despite sharing a conserved core scaffold. For 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione, the specific combination of a 4-fluorobenzyl group at N7 and a propoxy substituent at C8 is highly distinctive. Even minor halogen substitutions on the benzyl ring (e.g., F vs. Cl) alter critical physicochemical parameters such as boiling point and density , which directly influence purification, formulation, and pharmacokinetic behavior. Furthermore, in analogous chemotypes, replacing the 8-propoxy group with an amino-linked moiety has been shown to confer potent and selective GPCR activity (e.g., GPR18 agonism), whereas the 8-alkoxy series remains pharmacologically uncharacterized . Generalized procurement of any 'purine-2,6-dione' therefore carries a high risk of obtaining a compound with divergent physical properties, an unreported biological target profile, or synthetic handling requirements incompatible with the intended research protocol.

Quantitative Differentiation of 7-(4-Fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione Against Closest Structural Analogs


Predicted Boiling Point Differentiation: 4-Fluorobenzyl vs. 4-Chlorobenzyl and Unsubstituted Benzyl Analogues

The predicted boiling point of the 4-fluorobenzyl target compound (521.9 ± 60.0 °C) is approximately 19 °C lower than that of its direct 4-chlorobenzyl analogue (541.0 ± 60.0 °C) . This difference arises solely from the halogen identity and implies distinct volatility and distillation behavior, which are critical factors in high-temperature processing, vacuum distillation, and certain formulation protocols. Replacing the target with the chloro analogue would introduce a substantially different thermal profile.

Physicochemical Characterization Purification Formulation Development

Predicted Density and pKa Comparison: 4-Fluorobenzyl vs. 4-Chlorobenzyl Derivative

The 4-fluorobenzyl target exhibits a predicted density of 1.33 ± 0.1 g/cm³ and a pKa of -0.94 ± 0.70, whereas the 4-chlorobenzyl analogue has a density of 1.36 ± 0.1 g/cm³ and a pKa of -0.99 ± 0.70 . The lower density of the target compound may affect solid-state handling, while the marginally less acidic pKa (difference ≈ 0.05 log units) could subtly influence ionization state and solubility in aqueous buffers.

Formulation Salt Selection Solubility

Molecular Weight and Lipophilicity Differentiation for ADME Property Tuning

The target compound (MW = 346.36 g/mol) is significantly lighter than the 4-chlorobenzyl analogue (MW = 362.81 g/mol), a difference of approximately 16.5 g/mol due to the Cl-for-F substitution . This weight reduction, combined with the higher electronegativity of fluorine, is expected to lower LogP relative to the chloro analogue, potentially improving aqueous solubility and metabolic stability. In a related phenotype, the 8-amino-substituted PSB-KK1445 (MW = 446.5 g/mol, LogP ~5.20) is substantially larger and more lipophilic than the 8-propoxy target, which positions the target in a more favorable fragment-like or lead-like property space for oral bioavailability according to the Rule of Five [1].

Medicinal Chemistry ADME Lead Optimization

Divergent Biological Annotation: 8-Propoxy vs. 8-Amino Pharmacophore in GPR18 Receptor Targeting

While the target compound (8-propoxy) lacks reported bioactivity, the closely related 8-amino derivative PSB-KK1445 (8-((2-(1H-Indol-3-yl)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a potent and highly selective GPR18 agonist (human GPR18 EC₅₀ = 45.4 nM; >200-fold selectivity over CB1, CB2, GPR55, and GPR183) [1]. This demonstrates that the 7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione core can be tuned to achieve sub-100 nM potency and exquisite target selectivity through appropriate C8 modification. The 8-propoxy target represents the unoptimized, inert counterpart of this core scaffold, providing a critical negative control or a blank-slate starting point for systematic structure-activity relationship (SAR) exploration around the C8 alkoxy vector.

GPCR Pharmacology Cannabinoid-like Receptors Selectivity Screening

Validated Application Scenarios for 7-(4-Fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione in Scientific Procurement


Negative Control for GPR18 and Related GPCR Screening Cascades

The 8-propoxy target is structurally identical to the potent GPR18 agonist PSB-KK1445 at the 7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione core but replaces the active 8-aminoindole pharmacophore with an inert propoxy group . It is therefore ideally suited as a negative control compound in GPR18, CB1, CB2, GPR55, and GPR183 screening panels to confirm that observed activity of 8-amino analogues is driven by the C8 substituent and not by the core scaffold alone.

Systematic C8-Alkoxy Structure-Activity Relationship (SAR) Exploration

With its uncharacterized biological profile, the compound provides a clean starting point for medicinal chemistry teams aiming to map the SAR of C8-alkoxy purine-2,6-diones. The predicted lower boiling point (Δ ≈ -19 °C vs. the 4-chloro analogue) and lower molecular weight (Δ ≈ -16.5 g/mol vs. 4-chloro) facilitate downstream purification and handling during parallel synthesis and fragment growth campaigns .

Physicochemical Property Benchmarking in Halogen Series

The compound serves as the 4-fluoro member of a matched halogen series (F, Cl, and unsubstituted benzyl analogues), enabling researchers to systematically correlate halogen identity with predicted boiling point, density, and pKa. Procurement of the complete series allows for quantitative assessment of halogen effects on solid-state properties, chromatographic retention, and preliminary solubility, all relevant to early pre-formulation screening .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 346.36 g/mol, zero hydrogen bond donors, and only four hydrogen bond acceptors, the compound resides at the upper boundary of fragment-like chemical space. Its purchase enriches FBDD libraries with a rare, fluorinated purine scaffold that is structurally distinct from common fragment collections. Subsequent biophysical screening (NMR, SPR, or thermal shift) can identify novel target engagements that are not accessible with typical aromatic fragments .

Quote Request

Request a Quote for 7-(4-fluorobenzyl)-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.